11-(4-fluorophenyl)-8-methyl-10-(2-methylpropanoyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
The compound 11-(4-fluorophenyl)-8-methyl-10-(2-methylpropanoyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzodiazepine derivative characterized by a seven-membered diazepine ring fused to two benzene moieties. Key structural features include:
- 4-Fluorophenyl group at position 11, introducing electron-withdrawing properties.
- Methyl group at position 8, influencing steric bulk.
- Isobutyryl (2-methylpropanoyl) group at position 10, affecting metabolic stability.
- Phenyl group at position 3, contributing to hydrophobic interactions.
Crystallographic studies (e.g., using SHELX software ) likely underpin its structural elucidation.
Properties
Molecular Formula |
C30H29FN2O2 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-5-(2-methylpropanoyl)-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H29FN2O2/c1-18(2)30(35)33-26-15-19(3)9-14-24(26)32-25-16-22(20-7-5-4-6-8-20)17-27(34)28(25)29(33)21-10-12-23(31)13-11-21/h4-15,18,22,29,32H,16-17H2,1-3H3 |
InChI Key |
MTMONHXDULPPHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C(N2C(=O)C(C)C)C4=CC=C(C=C4)F)C(=O)CC(C3)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Industrial Production: Industrial-scale production methods are proprietary and may involve modifications to improve yield, efficiency, and safety.
Chemical Reactions Analysis
Reactivity: This compound can undergo various chemical reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation might involve reagents like KMnO or PCC.
Major Products: The products formed depend on the specific reaction. Is there a particular transformation you’d like me to explore further?
Scientific Research Applications
Biology and Medicine: Investigating its biological activity, toxicity, and potential as a drug candidate.
Industry: Possible applications in materials science, catalysis, or other industrial processes.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this specific compound is scarce. Further research is needed to understand its interactions with biological targets and pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Fluorophenyl Derivatives
11-(3-Fluorophenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one ()
- Key Differences: Fluorine position: 3-fluorophenyl vs. 4-fluorophenyl in the target compound. Meta-substitution may reduce binding affinity compared to para-substitution due to altered electronic distribution. Acyl group: Propionyl (propanoyl) vs. isobutyryl. The branched isobutyryl group in the target compound may enhance metabolic resistance by steric hindrance.
3,3-Dimethyl-10-(trifluoroacetyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one ()
- Key Differences: Acyl group: Trifluoroacetyl (strong electron-withdrawing) vs. isobutyryl. This group may enhance metabolic stability but reduce solubility. Aromatic substituent: 3,4,5-Trimethoxyphenyl vs. 4-fluorophenyl.
Methoxyphenyl and Hydration State Variations
11-(4-Methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one Monohydrate ()
- Key Differences: Substituent: 4-Methoxyphenyl (electron-donating) vs. 4-fluorophenyl. Methoxy groups may enhance solubility but reduce electrophilic interactions with receptors. Hydration state: Monohydrate form indicates distinct crystallographic packing, which could influence formulation stability and dissolution rates .
Spiro-Diazepine Analogs ()
Compounds 13 and 14 from are spiro-diazepines with piperazine-linked propyl chains. However, their spiro architectures likely result in distinct conformational dynamics and pharmacokinetic profiles compared to the planar dibenzodiazepine framework .
Biological Activity
Chemical Structure and Properties
The compound belongs to the class of dibenzo[b,e][1,4]diazepines, which are characterized by their fused benzene and diazepine rings. The presence of a 4-fluorophenyl group and a 2-methylpropanoyl substituent suggests potential interactions with biological targets that may influence its pharmacological profile.
Molecular Formula
- C : 25
- H : 30
- F : 1
- N : 1
- O : 1
Pharmacological Properties
Research indicates that compounds similar to dibenzo[b,e][1,4]diazepines exhibit a range of biological activities, including:
- Anxiolytic Effects : These compounds may modulate GABAergic activity, leading to anxiolytic effects similar to benzodiazepines.
- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Potential neuroprotective properties have been observed in preclinical studies, suggesting a role in treating neurodegenerative diseases.
The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- GABA Receptor Modulation : Interaction with GABA_A receptors could enhance inhibitory neurotransmission.
- Inhibition of Oncogenic Pathways : Some studies suggest that it may interfere with signaling pathways involved in cell growth and survival.
Case Study 1: Anxiolytic Activity
A study conducted on similar compounds demonstrated significant anxiolytic effects in animal models. The administration of the compound resulted in reduced anxiety-like behaviors in the elevated plus maze test, indicating its potential as an anxiolytic agent.
Case Study 2: Antitumor Efficacy
In vitro studies have shown that related dibenzo[b,e][1,4]diazepines can inhibit the growth of various cancer cell lines. For instance, one study reported a dose-dependent inhibition of cell proliferation in breast cancer cells with IC50 values in the micromolar range.
Research Findings Summary Table
| Study Type | Findings | Reference |
|---|---|---|
| Anxiolytic Activity | Reduced anxiety-like behaviors in animal models | [Study on Dibenzo Compounds] |
| Antitumor Efficacy | Dose-dependent inhibition of cancer cell lines | [Antitumor Studies] |
| Neuroprotective Effects | Potential protection against neurodegeneration | [Neuroprotection Research] |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
